Z-160: Selective N-Type Calcium Channel Blocker (Cav2.2)
Z-160: Selective N-Type Calcium Channel Blocker (Cav2.2)
This is an in-depth technical guide on Z-160 , a selective N-type calcium channel blocker.[1]
Technical Analysis & Research Guide [1][2]
Executive Summary
Z-160 (also known as NMED-160 , MK-6721 , or NP-118809 ) represents a pivotal case study in the development of non-opioid analgesics targeting voltage-gated ion channels.[1] Developed originally by Neuromed Pharmaceuticals and later Zalicus Inc., Z-160 is an oral, small-molecule antagonist of the N-type calcium channel (Cav2.2) .[1]
Unlike the peptide drug Ziconotide (Prialt), which requires intrathecal administration, Z-160 was engineered for oral bioavailability and state-dependent inhibition .[1] This guide analyzes its chemical profile, mechanism of action (MoA), experimental protocols for characterization, and the translational challenges that led to its discontinuation after Phase 2, offering critical insights for future Cav2.2 drug discovery.
Chemical & Pharmacological Profile
Chemical Structure
Z-160 belongs to the diphenylmethylpiperazine class of ion channel modulators. Its lipophilic nature necessitated advanced formulation strategies (e.g., nanocrystal dispersion) to achieve adequate human bioavailability.[2]
| Property | Detail |
| IUPAC Name | 1-(3,3-diphenylpropanoyl)-4-(diphenylmethyl)piperazine |
| CAS Number | 41332-36-9 |
| Molecular Formula | C₃₂H₃₂N₂O |
| Molecular Weight | ~474.64 g/mol |
| Solubility | Low aqueous solubility; requires solubilizing agents (e.g., cyclodextrins) or lipid-based formulations for in vivo delivery.[1][2][3] |
Mechanism of Action (MoA)
The therapeutic hypothesis of Z-160 relies on the specific blockade of the Cav2.2 (α1B) subunit, which is densely expressed in the presynaptic terminals of nociceptive neurons (Aδ and C fibers) in the dorsal horn of the spinal cord.
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Target: Voltage-gated Calcium Channel Cav2.2 (N-type).[1][2][4]
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Selectivity: High selectivity over Cav1.x (L-type) and Cav3.x (T-type) channels, reducing cardiovascular (hypotension) and CNS side effects.[1][2]
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State-Dependence: Z-160 preferentially binds to the inactivated state of the channel.[1]
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Resting State (Hyperpolarized): Low affinity block.
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Inactivated State (Depolarized/High-frequency firing): High affinity block.
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Physiological Outcome: This "use-dependent" block theoretically targets hyper-excited pain fibers while sparing normal low-frequency neurotransmission.[1]
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Signaling Pathway Diagram
The following diagram illustrates the interruption of nociceptive signaling at the synaptic cleft.
Caption: Z-160 inhibits presynaptic Cav2.2 channels, preventing calcium influx and subsequent release of pro-nociceptive neurotransmitters.[1][2]
Preclinical & Clinical Data Synthesis
Preclinical Pharmacology
In rodent models (e.g., Chung model of neuropathic pain), Z-160 demonstrated significant reversal of tactile allodynia.
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Efficacy: Comparable to gabapentin but with a distinct mechanism.
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Safety: Unlike Ziconotide, Z-160 did not induce severe motor deficits (the "shakes") at analgesic doses, validating the state-dependent approach.[1]
Clinical Development (Phase 1 & 2)
Zalicus Inc. advanced Z-160 into human trials, focusing on reformulation to improve oral absorption.[1][2]
| Phase | Indication | Outcome | Key Findings |
| Phase 1 | Healthy Volunteers | Success | Safe, well-tolerated.[1][5] Reformulation achieved target plasma concentrations. |
| Phase 2a | Lumbosacral Radiculopathy (LSR) | Failure | Did not meet primary endpoint (pain reduction vs placebo).[1][2] |
| Phase 2a | Postherpetic Neuralgia (PHN) | Failure | Did not meet primary endpoint.[1][2][3][6] |
Why did it fail? Despite achieving "adequate exposure" (verified plasma levels), the drug failed to show efficacy.[2][6] This suggests:
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Target Redundancy: In human chronic pain, blocking Cav2.2 alone may be insufficient due to compensation by other channels (e.g., Cav2.1, Cav3.2).
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State-Dependence Translation: The firing patterns in human neuropathic pain may differ from rodent models, rendering the state-dependent block less effective in vivo.
Technical Protocols for Research
For researchers investigating Z-160 or similar Cav2.2 modulators, the following protocols ensure robust data generation.
Automated Electrophysiology (Patch Clamp)
To validate state-dependence , you must compare inhibition at hyperpolarized vs. depolarized holding potentials.[1][2]
Protocol:
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Cell Line: HEK293 stably expressing human Cav2.2 (α1B + β3 + α2δ1 subunits).[2]
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Solutions:
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Extracellular: 140 mM NaCl, 4 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM HEPES (pH 7.4).
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Intracellular:[4] 120 mM Cs-Aspartate, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP.
-
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Voltage Protocols:
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Resting Protocol (Tonic Block): Hold at -100 mV . Step to +10 mV (20 ms) at 0.1 Hz.
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Inactivated Protocol (State-Dependent Block): Hold at -70 mV (induces ~50% inactivation). Step to +10 mV (20 ms) at 0.1 Hz.
-
-
Data Analysis:
FLIPR Calcium Assay (High-Throughput Screening)
Used for rapid compound screening before patch-clamp confirmation.[1][2]
Protocol:
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Dye Loading: Load cells with Fluo-4 AM or Calcium-6 dye for 45 mins at 37°C.
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Depolarization: Trigger Ca2+ influx using high extracellular
(e.g., 90 mM KCl) + CaCl2 (2 mM).[1][2] -
Compound Addition: Pre-incubate Z-160 for 20 mins prior to KCl challenge.
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Readout: Measure fluorescence intensity (
). -
Note: FLIPR assays generally detect tonic block. They are less sensitive to state-dependence than patch clamp.[1]
Screening Workflow Diagram
Caption: A self-validating workflow for characterizing Cav2.2 blockers like Z-160, prioritizing state-dependence early in the funnel.
References
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Gleeson, E. C., et al. (2015). Inhibition of N-Type Calcium Channels by Fluorophenoxyanilide Derivatives. (Discusses Z-160/NP118809 as the reference pharmacophore).[1][2][3][7][8]
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Zalicus Inc. (2013). Zalicus Reports Results from Phase 2 Clinical Trials of Z160 in Chronic Neuropathic Pain.[2] (Official discontinuation announcement).[1][2][6]
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Snutch, T. P. (2005). Targeting chronic pain: the N-type calcium channel L-type calcium channel blockers.[1] (Foundational review on Cav2.2 as a target).
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NCATS Inxight Drugs. Z-160 (NMED-160) Entry.[1][2][7][9] (Chemical structure and development status).[1][2][9][10]
Sources
- 1. Tirzepatide - Wikipedia [en.wikipedia.org]
- 2. Ziconotide - Wikipedia [en.wikipedia.org]
- 3. Z-160 [drugs.ncats.io]
- 4. Z-160 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. BindingDB BDBM50461289 MK-6721::NMED-160::NP-118809::Z-160::Z160 [bindingdb.org]
- 8. Ion channel ligands in clinical development – Quarterly review (Q1 2025) – ION CHANNEL LIBRARY [ionchannellibrary.com]
- 9. An overview of ion channels therapeutics in the treatment of pain - Arabian Journal of Chemistry [arabjchem.org]
- 10. luc.edu [luc.edu]
